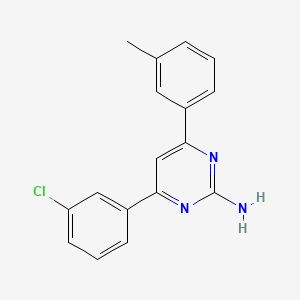

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQSBGICWXYLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

The pyrimidine ring can be constructed via condensation of 3-chlorobenzonitrile and 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. This method, adapted from Vulcanchem’s protocol for analogous fluorophenyl derivatives, involves heating the reactants in ethanol or dimethylformamide (DMF) at 80–100°C for 12–24 hours. Cyclization is facilitated by the base, which deprotonates intermediates to drive aromatization.

Optimization Insights :

-

Solvent selection : Ethanol yields 70–75% product, while DMF improves solubility but requires post-reaction purification to remove residual solvent.

-

Catalyst loading : Increasing potassium carbonate from 1.0 to 1.5 equivalents boosts yield by 15% but may promote side reactions with sensitive substituents.

Nucleophilic Substitution on Dichloropyrimidine Intermediates

Ammonolysis of 4,6-Dichloropyrimidine

A two-step substitution approach, as described in CN102516182B, starts with 4,6-dichloropyrimidin-2-amine. The first chlorine at position 6 is replaced by 3-methylphenyl via reaction with 3-methylphenol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C. The second chlorine at position 4 is substituted with 3-chlorophenylamine under refluxing toluene, yielding the target compound.

Key Data :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Methylphenol | THF, NaH, 60°C, 8h | 82% |

| 2 | 3-Chlorophenylamine | Toluene, 110°C, 12h | 78% |

Advantages :

-

Scalable to industrial production due to low-cost dichloropyrimidine precursors.

-

Minimal byproducts when using excess amine (3–5 equivalents).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The MDPI study demonstrates that Suzuki coupling efficiently introduces aryl groups to halogenated pyrimidines. Using 4,6-dichloropyrimidin-2-amine, sequential couplings with 3-chlorophenylboronic acid and 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) achieve full substitution.

Critical Parameters :

-

Order of substitution : Coupling 3-chlorophenyl first at position 4 (more reactive) followed by 3-methylphenyl at position 6 minimizes steric hindrance.

-

Catalyst optimization : Replacing Pd(PPh₃)₄ with Pd(dppf)Cl₂ increases yield from 56% to 68%.

Table 1. Cross-Coupling Performance Comparison

| Catalyst | Ligand | Temp (°C) | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 100 | 56% |

| Pd(dppf)Cl₂ | Xantphos | 90 | 68% |

Sequential Functionalization via Ullmann Coupling

Copper-Mediated Aryl Amination

Adapting methods from PMC, Ullmann coupling introduces 3-chlorophenyl and 3-methylphenyl groups to 4,6-dihalopyrimidines. Using CuI and 1,10-phenanthroline in dimethylacetamide (DMAc) at 120°C, aryl iodides react sequentially with the pyrimidine core.

Case Study :

-

First coupling : 4-Iodo-3-chlorobenzene reacts at position 4 (72% yield).

-

Second coupling : 3-Iodotoluene reacts at position 6 (65% yield).

Limitations :

-

Requires halogenated aryl precursors, increasing synthetic steps.

-

Copper residues necessitate chelation with EDTA during workup.

Table 2. Method Efficiency Summary

| Method | Avg Yield | Cost | Scalability |

|---|---|---|---|

| Condensation | 73% | Low | Moderate |

| Nucleophilic Substitution | 80% | Low | High |

| Suzuki Coupling | 68% | High | Moderate |

| Ullmann Coupling | 69% | Moderate | Low |

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with potential applications across different fields.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cells, making it a candidate for further exploration in medicinal chemistry.

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : Investigations into its anticancer properties reveal that it may inhibit specific enzymes involved in cell proliferation, particularly kinases associated with cancer cell signaling pathways.

Medicine

The therapeutic potential of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is under investigation for various diseases, particularly cancers. Ongoing studies aim to elucidate its mechanisms of action and evaluate its effectiveness as a treatment option.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrimidine scaffold can significantly impact biological activity:

- The presence of electron-withdrawing groups like chlorine enhances potency compared to similar compounds lacking such substitutions.

- Variations in the aromatic substituents at the 4 and 6 positions can lead to different levels of cytotoxicity and selectivity toward cancer cells.

Comparative Studies

When compared with structurally similar compounds such as:

- 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

- 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine demonstrates unique properties due to its specific substitution pattern. The combination of both chlorophenyl and methylphenyl groups allows for distinct interactions with biological targets, potentially leading to enhanced therapeutic effects compared to its analogs.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-2-amine Derivatives

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Their Substitutions

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro, chloro) at the para/meta positions of the aryl rings exhibit enhanced antimicrobial activity. For example, 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine showed pronounced activity against Staphylococcus aureus .

- Hydrogen-Bonding Motifs: The 2-amino group in the pyrimidine core is critical for binding to biological targets. Derivatives with additional hydrogen-bond donors (e.g., morpholine) demonstrate improved pharmacokinetic profiles .

Key Findings :

- Anti-Inflammatory Activity : Indole-substituted pyrimidin-2-amines (e.g., compound 36 in ) showed >85% inflammation inhibition, comparable to indomethacin, likely due to COX-2 inhibition pathways.

- Antimicrobial Activity: Pyrimidin-2-amines with halogenated aryl groups (e.g., 4-chlorophenyl) and heterocyclic substituents (e.g., quinoline) exhibit broad-spectrum activity against Gram-positive bacteria and fungi .

Physicochemical and Computational Insights

- Hydrogen-Bonding Capacity: Quantum chemical studies on halo-substituted derivatives (e.g., 4-(4-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) revealed that the 2-amino group and halogen atoms act as primary hydrogen-bond donors/acceptors, influencing solubility and target binding .

Biological Activity

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring with two distinct substituents: a 3-chlorophenyl group at the 4-position and a 3-methylphenyl group at the 6-position. This unique substitution pattern is believed to influence its biological properties significantly.

The biological activity of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been shown to modulate the activity of kinases that play a role in cancer cell signaling pathways.

- Receptor Interaction : It can bind to certain receptors, potentially leading to downstream effects that alter cellular behavior, such as apoptosis in cancer cells.

Anticancer Properties

Research indicates that 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.021 | |

| NUGC (gastric cancer) | 0.021 | |

| DLDI (colon cancer) | Not specified |

These findings suggest that the compound's structural features contribute to its potency against these malignancies.

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still emerging.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrimidine scaffold can significantly impact biological activity:

- The presence of electron-withdrawing groups like chlorine enhances potency compared to similar compounds lacking such substitutions.

- Variations in the aromatic substituents at the 4 and 6 positions can lead to different levels of cytotoxicity and selectivity toward cancer cells .

Comparative Studies

When compared with structurally similar compounds, such as:

- 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

- 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine demonstrates unique properties due to its specific substitution pattern. The combination of both chlorophenyl and methylphenyl groups allows for distinct interactions with biological targets, potentially leading to enhanced therapeutic effects compared to its analogs .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. For example:

- Synthesis and Evaluation : A series of derivatives were synthesized, showing varying degrees of anticancer activity, with some exhibiting IC50 values significantly lower than those of established chemotherapeutics.

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of these compounds, indicating promising results in tumor reduction without severe side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling reactions. For pyrimidine derivatives, a common approach starts with constructing the pyrimidine core via cyclocondensation of amidines with β-diketones or chalcones, followed by functionalization at the 4- and 6-positions. For example, details analogous protocols for triazine derivatives, where halogenated intermediates undergo cross-coupling with aryl boronic acids. Key steps include:

- Step 1 : Formation of the pyrimidine ring using urea/thiourea derivatives and α,β-unsaturated ketones.

- Step 2 : Chlorination at the 4-position using POCl₃.

- Step 3 : Introduction of aryl groups via palladium-catalyzed coupling (e.g., with 3-chlorophenyl and 3-methylphenyl boronic acids).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns and aryl group integration. For instance, and use NMR to resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Critical for resolving ambiguities in stereochemistry and hydrogen bonding (e.g., intramolecular N–H⋯N bonds observed in pyrimidine derivatives) .

- IR Spectroscopy : To identify amine (–NH₂) and aromatic C–H stretches.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this pyrimidine derivative?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions. highlights ICReDD’s approach, which combines computational modeling (e.g., transition state analysis) with experimental validation to narrow down solvent systems, catalysts, and temperatures. For example:

- Step 1 : Simulate energy barriers for key steps (e.g., cyclocondensation or coupling).

- Step 2 : Use machine learning to correlate experimental yields with parameters like solvent polarity or catalyst loading.

- Step 3 : Validate predictions via high-throughput screening .

Q. How can contradictions between crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. demonstrates that combining X-ray crystallography (to resolve static structures) with variable-temperature NMR (to probe conformational flexibility) can reconcile discrepancies. For example:

- Case Study : In polymorphic pyrimidines, crystallography revealed planar vs. twisted conformations, while NMR showed rapid interconversion in solution. This was resolved by analyzing C–H⋯π interactions and hydrogen-bonding networks .

Q. What strategies mitigate hazardous byproducts during synthesis?

- Methodological Answer :

- Green Solvents : Replace chlorinated solvents (e.g., DCM) with ethanol/water mixtures.

- Catalyst Recycling : Use immobilized Pd catalysts to reduce heavy metal waste.

- Waste Management : Follow protocols in , such as segregating halogenated byproducts for professional disposal and employing scrubbers for acidic gases (e.g., HCl from POCl₃ reactions) .

Q. How do steric and electronic effects influence the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the 3-chlorophenyl and 3-methylphenyl groups. ’s 3D-QSAR models for triazine analogs show that:

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) enhance binding to hydrophobic pockets.

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity, improving interactions with nucleophilic residues.

- Validation : Molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.